

Application Notes and Protocols: Catalytic Activity of Nickel Compounds in Organic Chemistry

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Compound of Interest

Compound Name: Nickel chlorate

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Introduction

Nickel, an earth-abundant and cost-effective transition metal, has emerged as a powerful catalyst in modern organic synthesis.^[1] Its diverse reactivity, stemming from its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)), allows for a wide array of chemical transformations.^{[2][3]} Nickel catalysts have proven to be not only a viable alternative to more expensive precious metals like palladium but also a unique platform for novel reactivity, particularly in reactions involving challenging substrates and radical pathways.^{[2][4]} This document provides detailed application notes and experimental protocols for key nickel-catalyzed reactions, along with quantitative data to facilitate catalyst selection and reaction optimization.

I. Nickel-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. Nickel catalysts have demonstrated exceptional utility in various cross-coupling methodologies.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Nickel catalysts offer a cost-effective alternative to palladium and can be particularly effective for the coupling of challenging substrates.

Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling

Catalyst / Ligand	Aryl Halide	Boronic Acid/Ester	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	TON	TOF (h ⁻¹)	Ref.
NiCl ₂ (PPh ₃) ₂	4-Bromobenzene	Phenylboronic acid	K ₃ PO ₄	Toluene	80	1	95	-	-	[5]
Ni(cod) ₂ / Benzyl-Cy-H Cl	Piperidine of 4-chlorobenzonic acid	N-methylindole-2-boronic ester	K ₃ PO ₄	Dioxane	100	12	73	-	-	[6]
NiSO ₄ ·6H ₂ O / Cationic 2,2'-bipyridyl	Diethyl (2-bromobenzoyl) phosphonate	Phenylboronic acid	K ₃ PO ₄	H ₂ O	120	1	98	-	-	[7]
Ni(OTf) ₂ / dicyclopentadiene	N-methylbenzimidazole	Phenyl carbamate	K ₃ PO ₄	t-amyl OH	110	36	83	-	-	[8]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid^[5]

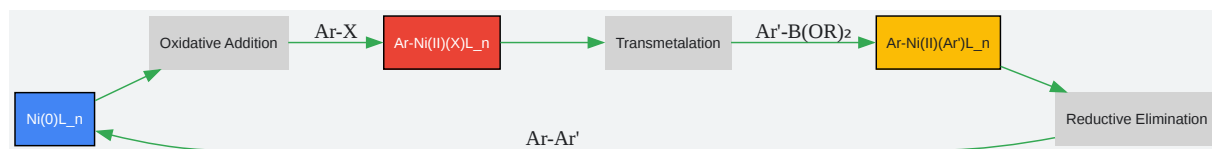
Materials:

- $\text{NiCl}_2(\text{PPh}_3)_2$ (0.13 g, 0.2 mmol)
- 4-Bromoanisole (4 mmol)
- Phenylboronic acid (0.5 g, 4.1 mmol)
- Potassium phosphate (K_3PO_4), crushed (1.7 g, 8 mmol)
- Toluene, degassed (10 mL)

Procedure:

- To a 40 mL vial, add $\text{NiCl}_2(\text{PPh}_3)_2$, 4-bromoanisole, phenylboronic acid, and crushed potassium phosphate.
- Seal the vial with a septum.
- Add 10 mL of degassed toluene via syringe.
- Stir the reaction mixture vigorously at 80 °C for 1 hour.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer twice with 10 mL of water and once with 5 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford the desired biaryl product.

Logical Relationship: The Suzuki-Miyaura Catalytic Cycle



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Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

B. Kumada Coupling

The Kumada coupling utilizes Grignard reagents as nucleophiles for the formation of C-C bonds. Nickel catalysis is particularly advantageous for the coupling of unactivated alkyl halides.[9][10]

Quantitative Data for Nickel-Catalyzed Kumada Coupling

Catalyst / Ligand	Alkyl/Ar yl Halide	Grignar d Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
[(HNN)Ni (PPh ₃)Cl]	1-Iodooctane	n-BuMgCl	THF	25	2	95	[11]
NiCl ₂	n-Decyl bromide	n-BuMgCl	THF	25	3	92	[12]
NiCl ₂ ·(H ₂ O) _{1.5} / IMes·HCl	4-Bromoanisole	t-BuMgCl	THF	-10	12	90	[13]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of 1-Iodoctane[11]

Materials:

- $[(\text{HNN})\text{Ni}(\text{PPh}_3)\text{Cl}]$ (0.025 mmol)
- 1-Iodooctane (2.5 mmol)
- n-Butylmagnesium chloride (2.0 M in THF, 1.5 mL, 3.0 mmol)
- Anhydrous THF (10 mL)

Procedure:

- In a glovebox, dissolve the nickel catalyst in THF in a reaction vial.
- Add the Grignard reagent to the catalyst solution and stir for 5 minutes.
- Add the alkyl halide to the mixture.
- Stir the reaction at room temperature for 2 hours.
- Quench the reaction by the slow addition of 1 M HCl.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the product by flash chromatography on silica gel.

C. Negishi Coupling

The Negishi coupling employs organozinc reagents, which offer excellent functional group tolerance. Nickel catalysts have been developed for the asymmetric coupling of various electrophiles.

Quantitative Data for Nickel-Catalyzed Negishi Coupling

Catalyst / Ligand	Electrophile	Organozinc Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref.
NiCl ₂ ·glyme / terpyridine	Secondary propargylic bromide	Secondary alkylzinc bromide	DMA	25	12	89	-	[14][15]
Ni(acac) ₂ / (i-Pr)-Pybox	α-Bromo amide	n-Hexylzinc bromide	THF	0	18	91	96	[16]
NiBr ₂ / dimethyl fumarate	2-Phenyl-N-tosylaziridine	n-Butylzinc bromide	THF	25	12	71	-	[17]
Ni(OTf) ₂ / Cn-L1	N-Cinsyl-2,3-dimethylaziridine	Phenylzinc chloride	Dioxane	50	24	82	-	[1]

Experimental Protocol: Asymmetric Nickel-Catalyzed Negishi Coupling of an α-Bromo Amide[16]

Materials:

- Ni(acac)₂ (5 mol%)
- (S)-2,6-Bis(4-isopropylloxazolin-2-yl)pyridine ((i-Pr)-Pybox) (6 mol%)
- α-Bromo amide (1.0 equiv)

- n-Hexylzinc bromide (1.5 equiv)
- Anhydrous THF

Procedure:

- In a glovebox, to a solution of Ni(acac)₂ and (i-Pr)-Pybox in THF, add the organozinc reagent at 0 °C.
- Add a solution of the α -bromo amide in THF to the reaction mixture.
- Stir the reaction at 0 °C for 18 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the enantioenriched product.

II. Nickel-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling reactions provide a powerful alternative to traditional methods by coupling two different electrophiles, avoiding the pre-formation of organometallic reagents.

Quantitative Data for Nickel-Catalyzed Reductive Cross-Coupling

Catalyst / Ligand	Electrophile 1	Electrophile 2	Reductant	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
NiI_2 / dtbbpy / dpp- benzene	4-Iodobenzonitrile	1-Iodohexane	Mn	DMPU/ Pyridine	25	12	88	[18] [19]
Ni(COD)_2 / (S)- tBu-Pybox	4-Bromo-1-tosylpiperidine	n-Propyl iodide	Zn	DMA	25	12	67	[3]
NiI_2 / Ligand 6c	4-Bromo-N,N-dimethylaniline	Cyclohexyl bromide	Zn	DMA	25	12	92	[20]

Experimental Protocol: Reductive Cross-Coupling of an Aryl Halide with an Alkyl Halide[\[18\]](#)[\[19\]](#)

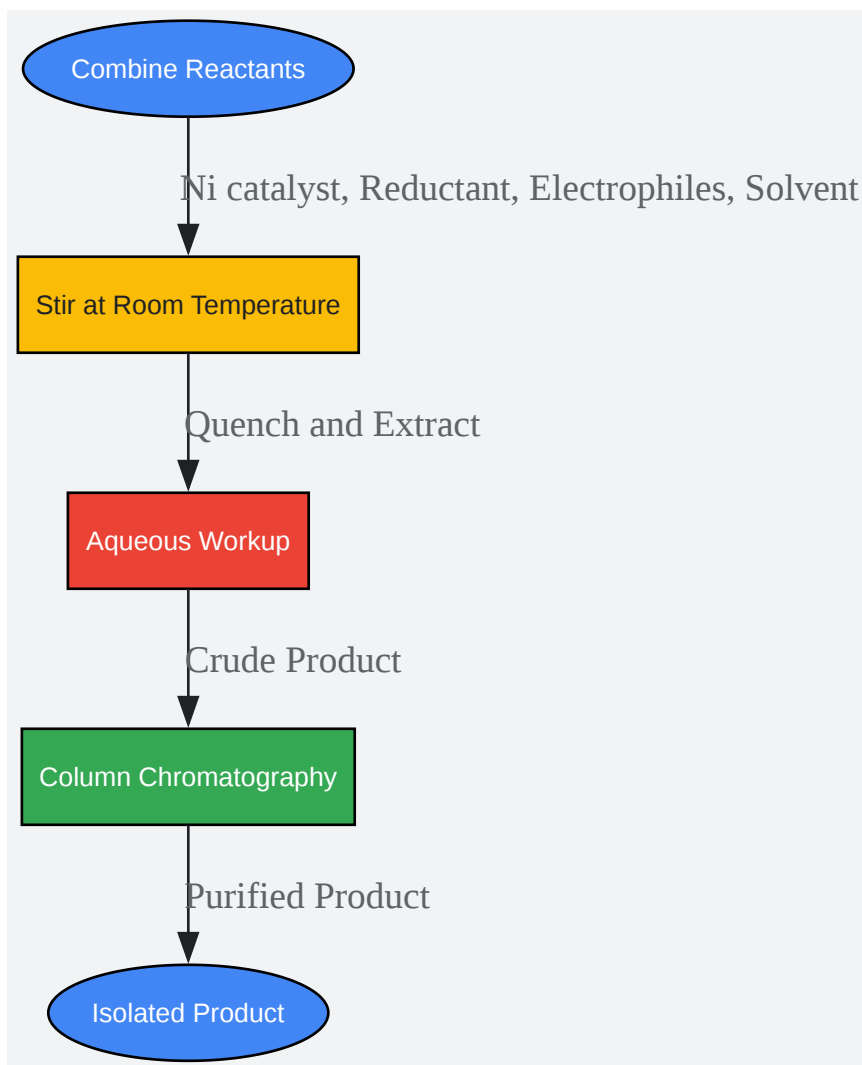
Materials:

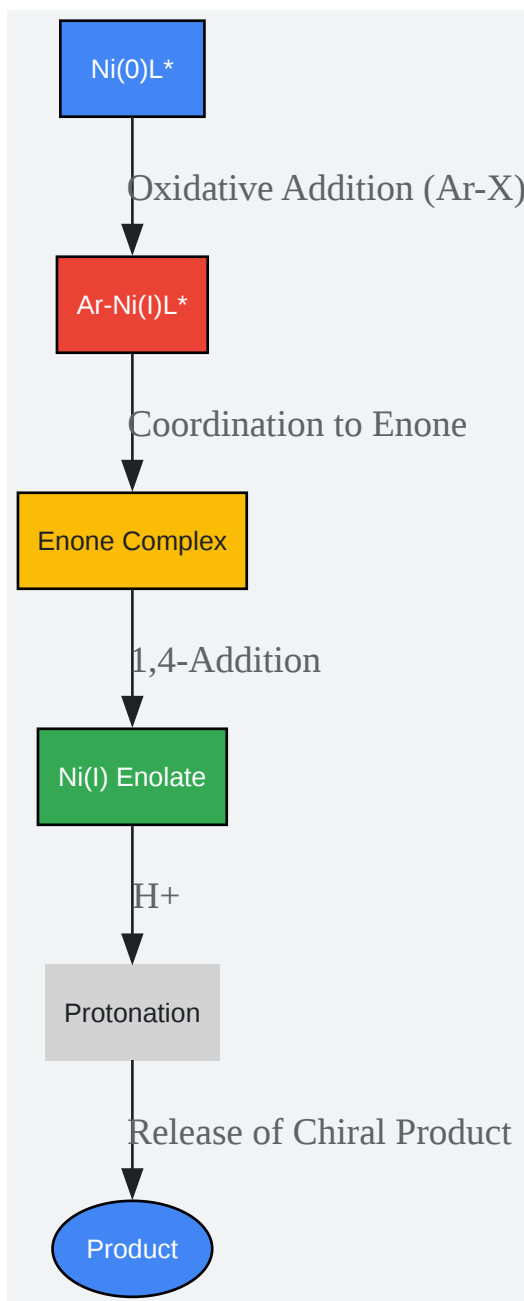
- NiI_2 (5 mol%)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
- 1,2-Bis(diphenylphosphino)benzene (dpp-benzene) (5 mol%)
- Aryl halide (1.0 equiv)
- Alkyl halide (1.0 equiv)
- Manganese powder (2.0 equiv)
- DMPU/Pyridine (9:1 v/v)

Procedure:

- In a glovebox, combine NiI_2 , dtbbpy, dpp-benzene, and manganese powder in a vial.
- Add the aryl halide and alkyl halide.
- Add the DMPU/pyridine solvent mixture.
- Seal the vial and stir at room temperature for 12 hours.
- Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by flash chromatography.

Workflow: Reductive Cross-Coupling





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